molecular formula C16H23N3O2 B2945099 6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2197893-34-6

6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Número de catálogo: B2945099
Número CAS: 2197893-34-6
Peso molecular: 289.379
Clave InChI: NYRACYZRVLGELL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a pyridazin-3-one derivative characterized by a cyclopropyl substituent at the 6-position and a complex azetidine-based side chain at the 2-position. The azetidine ring is further functionalized with a 2-hydroxycyclopentyl group, which introduces both stereochemical complexity and polar functionality. Pyridazin-3-one derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and cardiovascular effects .

Propiedades

IUPAC Name

6-cyclopropyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15-3-1-2-14(15)18-8-11(9-18)10-19-16(21)7-6-13(17-19)12-4-5-12/h6-7,11-12,14-15,20H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRACYZRVLGELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Chemical Structure

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation.
  • Anti-inflammatory Activity : It has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Antitumor Activity : Early investigations have shown promise in inhibiting cancer cell proliferation.

The biological activity of 6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is believed to involve several mechanisms:

  • Monoamine Reuptake Inhibition : Similar to other compounds targeting the central nervous system (CNS), it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to its antidepressant effects.
  • Modulation of Inflammatory Cytokines : The compound might affect the expression of pro-inflammatory cytokines, thus playing a role in reducing inflammation.
  • Induction of Apoptosis in Cancer Cells : There are indications that it may trigger apoptotic pathways in malignant cells, leading to reduced viability.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various dihydropyridazinone derivatives, including this compound. Results showed significant improvement in behavioral tests indicative of antidepressant activity in rodent models .

Study 2: Anti-inflammatory Effects

Research documented in Pharmacology Reports highlighted the anti-inflammatory potential of similar compounds. The study demonstrated that derivatives could significantly reduce edema and inflammatory markers in animal models .

Study 3: Antitumor Activity

A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against specific types of cancer cells .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntidepressantMonoamine reuptake inhibition
Anti-inflammatoryModulation of cytokines
AntitumorInduction of apoptosis

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyridazin-3-one derivatives, differing primarily in substituent groups. Below is a comparative analysis based on molecular features and synthetic approaches:

Table 1: Structural and Molecular Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 6-Cyclopropyl, 2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl} C₁₈H₂₄N₃O₂* ~322.4† Polar hydroxycyclopentyl group; stereochemical complexity
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one 6-Cyclopropyl, 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl) C₁₈H₁₇F₃N₄O₂ 378.3 Trifluoromethylpyridine carbonyl group; increased lipophilicity
6-Cyclopropyl-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one 6-Cyclopropyl, 2-(2-{[3-(trifluoromethyl)triazolopyridazin-6-yl]amino}ethyl) C₁₅H₁₄F₃N₇O 389.3‡ Triazolopyridazine substituent; potential for hydrogen bonding
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one 6-Cyclopropyl, 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl} C₂₀H₂₃ClN₄O 370.9‡ Piperidine backbone; chloropyridine moiety for electronic modulation

*Calculated based on structural formula.
†Estimated molecular weight.
‡Molecular weight inferred from formula.

Key Observations

Substituent Impact on Properties: The target compound’s 2-hydroxycyclopentyl group enhances polarity compared to the trifluoromethylpyridine () or triazolopyridazine () groups, which are more lipophilic. This may improve aqueous solubility but reduce membrane permeability .

Synthetic Approaches: Pyridazin-3-one derivatives are commonly synthesized via nucleophilic substitution or reductive amination (e.g., describes alkylation of pyridazinones using halides and K₂CO₃) . The target compound’s azetidine side chain likely requires multi-step functionalization, as seen in ’s reductive amination protocol .

The cyclopropyl group in all compared compounds may enhance metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.